
Pramipexole-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pramipexole-d5 is a deuterated form of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole-d5 involves the incorporation of deuterium atoms into the pramipexole molecule. One common method is the hydrogen-deuterium exchange reaction, where pramipexole is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Pramipexole-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify the benzothiazole ring of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives of this compound.
Reduction: Non-deuterated pramipexole.
Substitution: Halogenated this compound derivatives.
科学研究应用
Pramipexole-d5 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate metabolic pathways and drug interactions.
Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the stability and bioavailability of pramipexole.
Industry: Applied in the development of deuterated drugs with improved therapeutic profiles and reduced side effects.
作用机制
Pramipexole-d5 exerts its effects by stimulating dopamine receptors in the brain, particularly the D2 and D3 receptor subtypes. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The deuterium substitution in this compound does not significantly alter its mechanism of action but improves its metabolic stability.
相似化合物的比较
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute treatment of motor fluctuations in Parkinson’s disease.
Uniqueness of Pramipexole-d5
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. Compared to other dopamine agonists, this compound offers improved bioavailability and reduced metabolic degradation, making it a preferred choice for long-term treatment and research applications.
属性
分子式 |
C10H17N3S |
|---|---|
分子量 |
216.36 g/mol |
IUPAC 名称 |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2 |
InChI 键 |
FASDKYOPVNHBLU-MCRFZBIBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N |
规范 SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

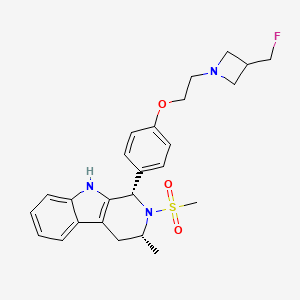

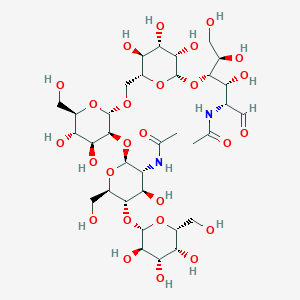

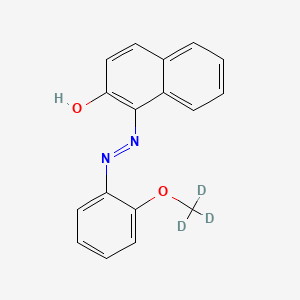

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
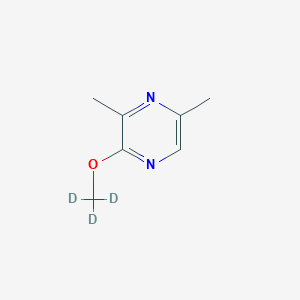
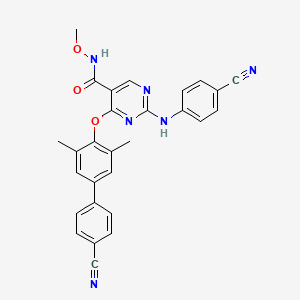
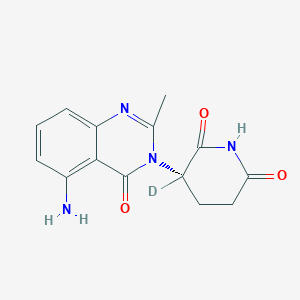
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
